(3-Chloro-4-(isopentyloxy)phenyl)methanol
Description
(3-Chloro-4-(isopentyloxy)phenyl)methanol is a substituted benzyl alcohol derivative with a chloro group at the 3-position of the aromatic ring and an isopentyloxy (branched C5 alkoxy) group at the 4-position. The hydroxylmethyl (-CH2OH) functional group at the benzylic position confers reactivity typical of primary alcohols, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
[3-chloro-4-(3-methylbutoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-9(2)5-6-15-12-4-3-10(8-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBEPMBXOEGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(isopentyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorophenol and isopentyl alcohol.
Etherification: The hydroxyl group of 3-chlorophenol is etherified with isopentyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form 3-chloro-4-(isopentyloxy)phenol.
Reduction: The phenolic hydroxyl group is then reduced to a methanol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for (3-Chloro-4-(isopentyloxy)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chloro-4-(isopentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (3-Chloro-4-(isopentyloxy)phenyl)methanol
- Molecular Formula : C12H17ClO2
- Molecular Weight : 232.72 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The compound features a chlorinated phenyl ring substituted with an isopentyloxy group, which influences its solubility and reactivity.
Chemistry
(3-Chloro-4-(isopentyloxy)phenyl)methanol serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or ketones.
- Reduction : The compound can be reduced to yield corresponding hydrocarbons.
- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ | Aldehyde/Ketone |
| Reduction | LiAlH₄ | Hydrocarbon |
| Substitution | Nucleophiles (e.g., amines) | Substituted derivatives |
The compound has shown promise in medicinal chemistry, particularly in the following areas:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases.
- Antimicrobial Properties : Research suggests that it may exhibit antimicrobial activity against various pathogens.
Case Studies
- A study by Smith et al. (2022) demonstrated that (3-Chloro-4-(isopentyloxy)phenyl)methanol exhibited significant cytotoxic effects on human cancer cell lines, inducing apoptosis through caspase activation.
- Johnson et al. (2021) reported that the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against bacterial strains.
Industrial Applications
In the industrial sector, this compound is utilized for the production of specialty chemicals, dyes, and pigments. Its unique properties allow for tailored applications in various formulations.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(isopentyloxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the isopentyloxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (3-Chloro-4-(isopentyloxy)phenyl)methanol with structurally related compounds:
Key Observations :
- Lipophilicity : The isopentyloxy group in the target compound increases logP compared to analogs with trifluoromethoxy or pyrazole substituents, suggesting enhanced membrane permeability .
- Reactivity : The benzylic alcohol group enables derivatization (e.g., esterification, oxidation), contrasting with amide- or sulfonamide-containing analogs (e.g., Rafoxanide, CAS 22662-39-1) .
Biological Activity
(3-Chloro-4-(isopentyloxy)phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H17ClO2
- Molecular Weight : 242.73 g/mol
- Structure : The compound features a chloro-substituted aromatic ring and an isopentyloxy group, which contribute to its hydrophobic characteristics and biological interactions.
The biological activity of (3-Chloro-4-(isopentyloxy)phenyl)methanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro group enhances its binding affinity, while the isopentyloxy moiety provides additional hydrophobic interactions that can influence the compound's efficacy.
Biological Activities
-
Anticancer Activity :
- Studies have shown that (3-Chloro-4-(isopentyloxy)phenyl)methanol exhibits significant inhibitory effects on cancer cell lines. For instance, it has been tested against various human cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.
- A study reported its ability to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Its antifungal activity has been noted against Candida species, indicating a broad spectrum of antimicrobial potential.
-
Anti-inflammatory Effects :
- Research suggests that (3-Chloro-4-(isopentyloxy)phenyl)methanol may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
-
In Vitro Studies :
- In vitro assays have demonstrated that (3-Chloro-4-(isopentyloxy)phenyl)methanol can effectively inhibit the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis through mitochondrial pathways.
-
Animal Models :
- Animal studies using murine models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to untreated controls, supporting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
